molecular formula C14H11FO3 B3090869 4-(3-Fluorophenyl)-2-methoxybenzoic acid CAS No. 1214342-77-4

4-(3-Fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B3090869
CAS No.: 1214342-77-4
M. Wt: 246.23 g/mol
InChI Key: ZMWOVCUSBXGRIK-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of compounds that have been widely used in various chemical reactions, including palladium-catalyzed cross-couplings . They are also used in the synthesis of potent leukotriene B4 receptor agonists .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For example, 4-Fluorophenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various techniques. For instance, the structure of 4-Fluorocinnamic acid is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, 3-(4-Fluorophenyl)propionic Acid is a solid at 20 degrees Celsius and has a molecular weight of 168.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The Fries rearrangement process is a notable application involving compounds similar to 4-(3-Fluorophenyl)-2-methoxybenzoic acid. For instance, 2-fluorophenyl acetate underwent a large-scale Lewis acid-catalyzed Fries rearrangement, yielding compounds like 3-fluoro-4-methoxybenzoyl chloride, a crucial fluorinated building block (Yerande et al., 2014).
  • Similarly, other fluorine-containing phenyl groups have been utilized in synthesizing new biologically active molecules, acknowledging the importance of such structures in medicinal chemistry (Holla, Bhat & Shetty, 2003).

Biochemical and Pharmaceutical Applications

  • Fluorinated analogs, akin to this compound, have demonstrated their utility in biosynthesis inhibition. Compounds like 4‐[3‐(substituted phenyl)‐2‐oxo‐5‐oxazolidinyl]methoxybenzoic acids have shown inhibitory effects on the biosynthesis of fatty acids and sterols, highlighting their potential in biochemical and pharmaceutical research (Ohno et al., 2005).
  • The bioactive potential of phenyl ether derivatives, including compounds with structural similarities to this compound, has been discovered in marine-derived fungi, showcasing the pharmaceutical relevance of such compounds (Xu et al., 2017).

Material Science and Engineering

  • In material science, fluorinated compounds similar to this compound have been employed in the creation of sulfonated poly(arylene ether sulfone) copolymers, showcasing their significance in developing materials like proton exchange membranes for fuel cell applications (Kim, Robertson & Guiver, 2008).
  • The structural properties of similar fluorinated compounds have been analyzed in the context of molecular crystals, contributing to our understanding of material properties like hydrogen bonding patterns and molecular conformations (Yin et al., 2008).

Environmental Science

  • The solubility behavior of related compounds in different solvents, including 2-methoxybenzoic acid analogs, has been studied to understand solute-solvent interactions, which are crucial in environmental science and engineering (Hart et al., 2015).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the specific reaction they are involved in. For example, some Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate antifungal activity against Candida spp .

Safety and Hazards

Safety data sheets provide information on the potential hazards of these compounds. For example, 4-Fluorophenylboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of these compounds could involve the development of new synthetic routes and the exploration of their potential uses in various fields. For example, 3-Fluorophenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes .

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWOVCUSBXGRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673394
Record name 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-77-4
Record name 3′-Fluoro-3-methoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214342-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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